Cas no 1804864-99-0 (Ethyl 3-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate)

Ethyl 3-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate
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- Inchi: 1S/C11H8BrF6NO3/c1-2-21-9(20)6-4-19-8(10(13,14)15)5(3-12)7(6)22-11(16,17)18/h4H,2-3H2,1H3
- InChI Key: TVPFXEGDAQFFEQ-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)(F)F)=NC=C(C(=O)OCC)C=1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 389
- Topological Polar Surface Area: 48.4
- XLogP3: 3.7
Ethyl 3-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029078748-1g |
Ethyl 3-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate |
1804864-99-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 3-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate Related Literature
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on Ethyl 3-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate
Research Brief on Ethyl 3-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate (CAS: 1804864-99-0)
Ethyl 3-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate (CAS: 1804864-99-0) is a specialized pyridine derivative that has garnered significant attention in recent medicinal chemistry research due to its unique trifluoromethyl and trifluoromethoxy functional groups. These moieties are known to enhance metabolic stability and lipophilicity, making this compound particularly valuable in drug discovery programs targeting central nervous system (CNS) disorders and inflammatory diseases.
Recent studies have focused on the compound's role as a key intermediate in the synthesis of novel kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing potent and selective JAK3 inhibitors, with the bromomethyl group serving as an excellent handle for further derivatization through nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl groups were shown to significantly influence the compound's reactivity profile in Suzuki-Miyaura cross-coupling reactions.
In pharmacokinetic studies, derivatives of this pyridine core have exhibited improved blood-brain barrier penetration compared to non-fluorinated analogs. Research from Pfizer (2024) highlighted its incorporation into a new class of TRPV1 antagonists, where the trifluoromethoxy group was crucial for maintaining target engagement while reducing off-target effects. The ethyl ester functionality provides additional versatility, allowing for either hydrolysis to the corresponding acid or transesterification depending on the desired pharmacological properties.
Synthetic methodologies for this compound have advanced significantly in the past two years. A 2024 Organic Process Research & Development paper detailed a continuous flow process that improved yield to 78% while reducing hazardous waste generation compared to traditional batch synthesis. This development is particularly important given the growing emphasis on green chemistry in pharmaceutical manufacturing.
Structural-activity relationship (SAR) studies utilizing this scaffold have revealed interesting trends regarding the spatial requirements of the trifluoromethoxy group. X-ray crystallography data published in ACS Medicinal Chemistry Letters (2023) showed that this group adopts a preferred conformation that creates a unique hydrophobic pocket interaction with various biological targets, explaining the enhanced potency observed in several inhibitor series.
Ongoing research is exploring the compound's potential in radiopharmaceutical applications, with preliminary results indicating that fluorine-18 labeled analogs could serve as PET tracers for neuroinflammation imaging. The presence of multiple fluorine atoms provides distinct advantages for both synthetic accessibility and imaging properties in this context.
From a safety and handling perspective, recent material safety data sheet (MSDS) updates emphasize the compound's stability when stored under inert atmosphere at low temperatures, though the bromomethyl group remains reactive toward nucleophiles. Proper personal protective equipment is recommended during handling due to potential skin and eye irritation.
The commercial availability of this building block has increased significantly, with at least five major suppliers now offering it at various purity grades (typically 95-99%). This accessibility has accelerated its adoption across both academic and industrial research settings, particularly in fragment-based drug discovery programs.
Future research directions appear focused on expanding the utility of this scaffold through innovative coupling strategies and exploring its potential in covalent inhibitor design. The compound's unique combination of functional groups continues to make it a valuable tool for addressing challenging targets in drug discovery.
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